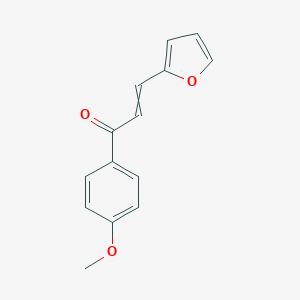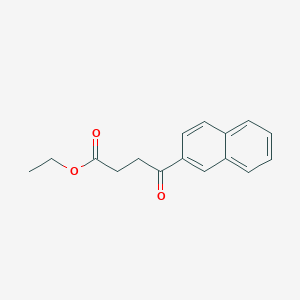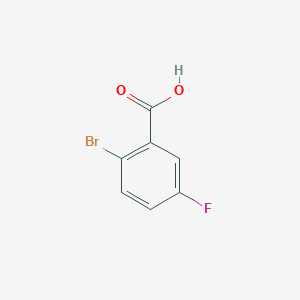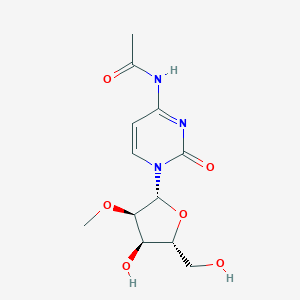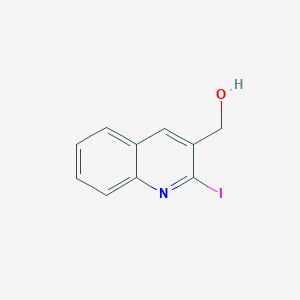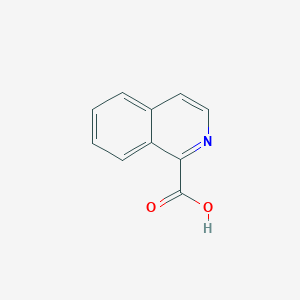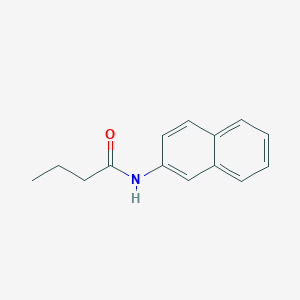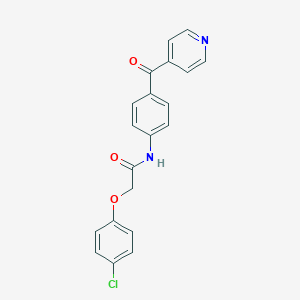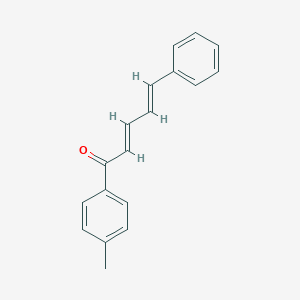
1-(4-Methylphenyl)-5-phenyl-2,4-pentadien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-5-phenyl-2,4-pentadien-1-one, also known as chalcone, is a type of organic compound that belongs to the flavonoid family. It is widely studied in the field of medicinal chemistry due to its potential therapeutic properties. Chalcone has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antidiabetic effects. In
Mecanismo De Acción
The mechanism of action of 1-(4-Methylphenyl)-5-phenyl-2,4-pentadien-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and gene expression. Chalcone has been shown to inhibit the activity of various enzymes, such as cyclooxygenase, lipoxygenase, and xanthine oxidase, which are involved in the inflammatory process. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Chalcone has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the PI3K/Akt/mTOR pathway. It also exhibits antidiabetic effects by regulating glucose metabolism and insulin secretion through the activation of AMPK and PPARγ pathways.
Biochemical and Physiological Effects:
Chalcone has been found to exhibit a wide range of biochemical and physiological effects. It exhibits anti-inflammatory effects by inhibiting the activity of various enzymes involved in the inflammatory process. It also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to cells. Chalcone has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It also exhibits antidiabetic effects by regulating glucose metabolism and insulin secretion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chalcone has several advantages for lab experiments. It is relatively easy to synthesize and yields high purity products. It exhibits a wide range of biological activities, making it a versatile compound for studying various disease models. However, 1-(4-Methylphenyl)-5-phenyl-2,4-pentadien-1-one also has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 1-(4-Methylphenyl)-5-phenyl-2,4-pentadien-1-one. One area of research is the development of 1-(4-Methylphenyl)-5-phenyl-2,4-pentadien-1-one derivatives with improved pharmacokinetic properties. Another area of research is the investigation of the potential synergistic effects of 1-(4-Methylphenyl)-5-phenyl-2,4-pentadien-1-one with other compounds. Chalcone has been found to exhibit synergistic effects with various anticancer drugs, making it a promising candidate for combination therapy. Finally, the investigation of the molecular mechanisms underlying the biological activities of 1-(4-Methylphenyl)-5-phenyl-2,4-pentadien-1-one is an important area of research for the development of novel therapeutics.
Métodos De Síntesis
Chalcone can be synthesized through several different methods, including Claisen-Schmidt condensation, Perkin reaction, and aldol condensation. The most commonly used method is the Claisen-Schmidt condensation, which involves the reaction between an aromatic aldehyde and an aromatic ketone in the presence of a base catalyst. This method is simple, efficient, and yields high purity products.
Aplicaciones Científicas De Investigación
Chalcone has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antidiabetic effects. Chalcone has been shown to inhibit the activity of various enzymes, such as cyclooxygenase, lipoxygenase, and xanthine oxidase, which are involved in the inflammatory process. It also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to cells. Chalcone has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It also exhibits antidiabetic effects by regulating glucose metabolism and insulin secretion.
Propiedades
Número CAS |
30313-22-5 |
|---|---|
Nombre del producto |
1-(4-Methylphenyl)-5-phenyl-2,4-pentadien-1-one |
Fórmula molecular |
C18H16O |
Peso molecular |
248.3 g/mol |
Nombre IUPAC |
(2E,4E)-1-(4-methylphenyl)-5-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C18H16O/c1-15-11-13-17(14-12-15)18(19)10-6-5-9-16-7-3-2-4-8-16/h2-14H,1H3/b9-5+,10-6+ |
Clave InChI |
RZQJWYNOZJISEX-NXZHAISVSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)/C=C/C=C/C2=CC=CC=C2 |
SMILES |
CC1=CC=C(C=C1)C(=O)C=CC=CC2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C=CC=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




